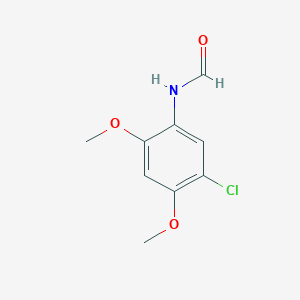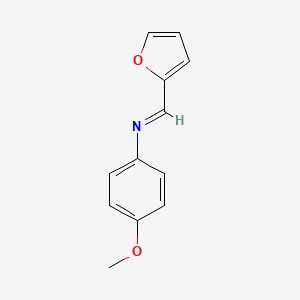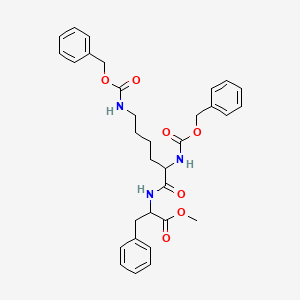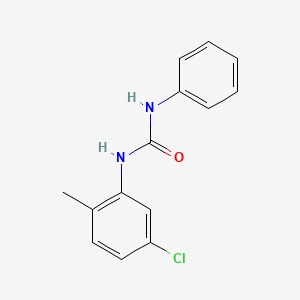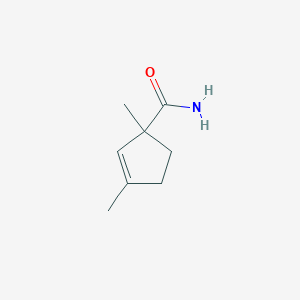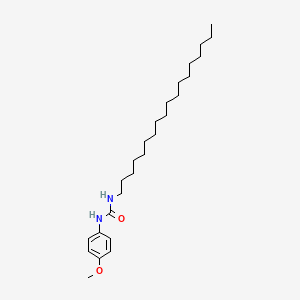
Cyclohexanamine, N-cyclohexyl-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-cyclohexyl-, phosphate is an organic compound with the molecular formula C12H23N. It is also known by other names such as dicyclohexylamine and N-cyclohexylcyclohexanamine . This compound belongs to the class of aliphatic amines and is characterized by its colorless liquid form and fishy odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-cyclohexyl-, phosphate can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and maintain the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine, N-cyclohexyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-cyclohexyl-, phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products
Wirkmechanismus
The mechanism of action of cyclohexanamine, N-cyclohexyl-, phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its concentration and the biological context. These interactions can lead to various physiological effects, including changes in cellular metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: This compound is similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Another similar compound with two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
Cyclohexanamine, N-cyclohexyl-, phosphate is unique due to its specific molecular structure, which allows it to interact with a wide range of chemical and biological systems. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
54941-49-0 |
|---|---|
Molekularformel |
C12H26NO4P |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C12H23N.H3O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H3,1,2,3,4) |
InChI-Schlüssel |
XQCCNEVAQOEEQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.OP(=O)(O)O |
Verwandte CAS-Nummern |
68052-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)

